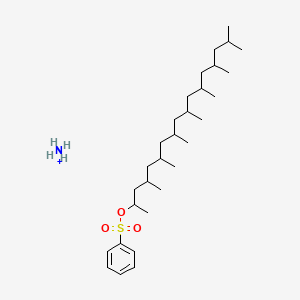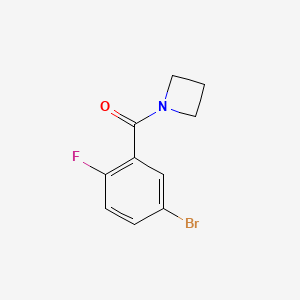
1-(5-Bromo-2-fluorobenzoyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-fluorobenzoyl)azetidine is an organic compound characterized by the presence of a bromine and fluorine atom on a benzoyl group attached to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorobenzoyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzoic acid and azetidine.
Activation of the Carboxylic Acid: The carboxylic acid group of 5-bromo-2-fluorobenzoic acid is activated using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride.
Formation of the Amide Bond: The acyl chloride is then reacted with azetidine in the presence of a base like triethylamine (Et₃N) to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-2-fluorobenzoyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the bromine or fluorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-fluorobenzoyl)azetidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
1-(5-Bromo-2-chlorobenzoyl)azetidine: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromo-2-methylbenzoyl)azetidine: Contains a methyl group instead of fluorine.
1-(5-Bromo-2-nitrobenzoyl)azetidine: Contains a nitro group instead of fluorine.
Uniqueness: 1-(5-Bromo-2-fluorobenzoyl)azetidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and interaction with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H9BrFNO |
|---|---|
Peso molecular |
258.09 g/mol |
Nombre IUPAC |
azetidin-1-yl-(5-bromo-2-fluorophenyl)methanone |
InChI |
InChI=1S/C10H9BrFNO/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 |
Clave InChI |
BRFPGIIHYIPYJX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(=O)C2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




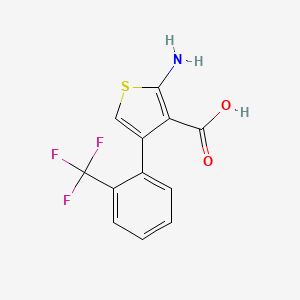


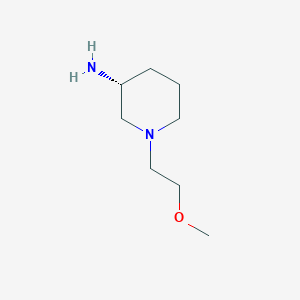
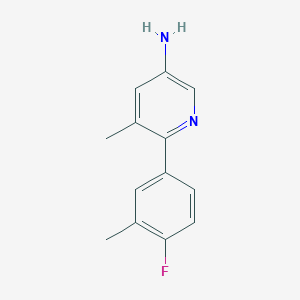
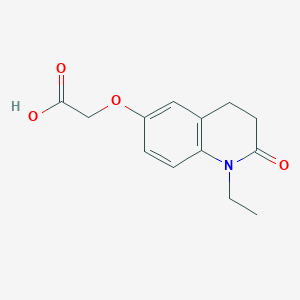
![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)


